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molecular formula C14H16N2O2 B8300303 1,2-Diamino-4-(2phenoxyethoxy)benzene

1,2-Diamino-4-(2phenoxyethoxy)benzene

Cat. No. B8300303
M. Wt: 244.29 g/mol
InChI Key: CJGSPIQASNJXQL-UHFFFAOYSA-N
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Patent
US04011320

Procedure details

A mixture of 1.8 g. of 4-(2-phenoxyethoxy)-2-nitroaniline and 0.3 g. of 5% of palladium-on-charcoal catalyst in 200 ml. of methanol is hydrogenated under ambient conditions. After the uptake of hydrogen is complete, the mixture is filtered and 1,2-diamino-4-(2phenoxyethoxy)benzene is isolated from the filtrate by evaporation.
Name
4-(2-phenoxyethoxy)-2-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][O:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[C:13]([N+:18]([O-])=O)[CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>[Pd].CO>[NH2:15][C:14]1[CH:16]=[CH:17][C:11]([O:10][CH2:9][CH2:8][O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:12][C:13]=1[NH2:18]

Inputs

Step One
Name
4-(2-phenoxyethoxy)-2-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCOC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.8 g
FILTRATION
Type
FILTRATION
Details
the mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OCCOC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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